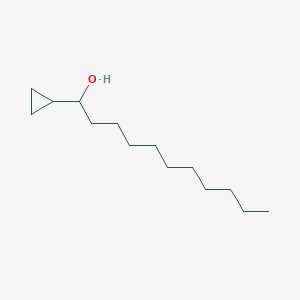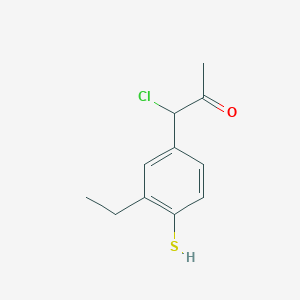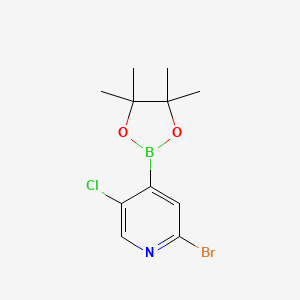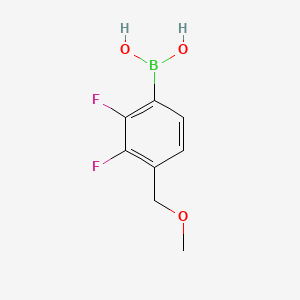
1-Cyclopropylundecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropylundecan-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a cyclopropyl group attached to the first carbon of an undecanol chain
準備方法
The synthesis of 1-Cyclopropylundecan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopropylmagnesium bromide with undecanal. This Grignard reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted and purified.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-Cyclopropylundecan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form 1-Cyclopropylundecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 1-Cyclopropylundecane. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group of this compound can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with thionyl chloride can convert the hydroxyl group to a chloro group, forming 1-Cyclopropylundecyl chloride.
科学的研究の応用
1-Cyclopropylundecan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to the biological activity of cyclopropyl-containing compounds. It may serve as a model compound for understanding the interactions of cyclopropyl groups with biological molecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the synthesis of pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for use in the development of new materials with specific characteristics.
作用機序
The mechanism of action of 1-Cyclopropylundecan-1-ol depends on its interactions with molecular targets. The cyclopropyl group can influence the compound’s reactivity and interactions with enzymes and receptors. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
類似化合物との比較
1-Cyclopropylundecan-1-ol can be compared with other cyclopropyl-containing alcohols, such as 1-Cyclopropylethanol and 1-Cyclopropylpropanol. These compounds share the cyclopropyl group but differ in the length of their carbon chains. The unique structural features of this compound, such as its longer carbon chain, may impart different physical and chemical properties compared to its shorter-chain analogs.
Similar compounds include:
- 1-Cyclopropylethanol
- 1-Cyclopropylpropanol
- 1-Cyclopropylbutanol
These compounds can be used to study the effects of chain length on the properties and reactivity of cyclopropyl-containing alcohols.
特性
分子式 |
C14H28O |
|---|---|
分子量 |
212.37 g/mol |
IUPAC名 |
1-cyclopropylundecan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-14(15)13-11-12-13/h13-15H,2-12H2,1H3 |
InChIキー |
ASQFRWQYWCZFGJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(C1CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methylspiro[2.3]hexane-1-carboxylic acid](/img/structure/B14033996.png)



![Benzoic acid, 3-[[cyclopropyl[4-(ethoxycarbonyl)cyclohexyl]amino]sulfonyl]-, phenylmethyl ester](/img/structure/B14034029.png)








